molecular formula C9H14N2O B8670678 Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)-

Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)-

Cat. No.: B8670678
M. Wt: 166.22 g/mol
InChI Key: ILLGYRJAYAAAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine hydrochloride to form an isoxazole ring. The reaction conditions often include refluxing in methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) are often employed in industrial settings to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole
  • 5-Phenylisoxazole-3-carboxylate
  • 5-Phenylisoxazole-3-carbohydrazide

Uniqueness

Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable molecule in research and industry .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-(1-methylpyrrolidin-2-yl)-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3

InChI Key

ILLGYRJAYAAAEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C

Origin of Product

United States

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